氯达罗尔

描述

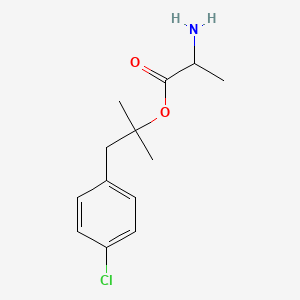

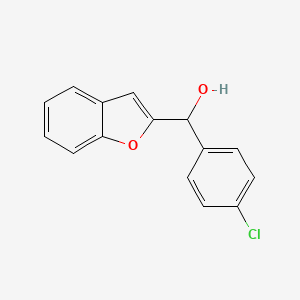

C15H11ClO2 . 它是一种血管扩张剂,意味着它有助于扩张血管,并且已被研究用于治疗冠心病 . 氯达罗属于苯并呋喃类化合物,这些化合物以其多种生物活性而闻名 .

科学研究应用

氯达罗已被探索用于各种科学研究应用:

作用机制

生化分析

Biochemical Properties

Cloridarol plays a significant role in biochemical reactions, particularly in cardiovascular contexts. It interacts with various enzymes, proteins, and other biomolecules. For instance, Cloridarol has been shown to inhibit the aggregation of human islet amyloid peptide (hIAPP), which is crucial in the pathology of Type II diabetes . This interaction involves binding to the C-terminal β-sheet region of hIAPP oligomers through hydrophobic interactions, stacking, and hydrogen bonding . These interactions help prevent the misfolding and aggregation of hIAPP, thereby reducing its toxicity.

Cellular Effects

Cloridarol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, Cloridarol has been observed to increase cell viability by 15% and decrease cell apoptosis by 28%, protecting these cells from hIAPP-induced toxicity . This protective effect is crucial for maintaining the functional integrity of pancreatic β-cells, which are essential for insulin secretion and glucose regulation.

Molecular Mechanism

At the molecular level, Cloridarol exerts its effects through multiple mechanisms. It binds to the C-terminal β-sheet region of hIAPP oligomers, disrupting their structure and reducing β-sheet content . This binding prevents the lateral association of hIAPP aggregates, thereby inhibiting their formation. Additionally, Cloridarol’s vasodilatory effects are attributed to its interaction with vascular smooth muscle cells, leading to relaxation and improved blood flow .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cloridarol have been observed to change over time. Studies have shown that Cloridarol remains stable under controlled conditions, maintaining its efficacy in preventing hIAPP aggregation and toxicity over extended periods . Long-term studies have also indicated that Cloridarol does not degrade significantly, ensuring its sustained protective effects on cellular function.

Dosage Effects in Animal Models

The effects of Cloridarol vary with different dosages in animal models. At optimal doses, Cloridarol effectively inhibits hIAPP aggregation and protects pancreatic β-cells . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects have been observed, where the protective effects plateau beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.

Metabolic Pathways

Cloridarol is involved in several metabolic pathways, particularly those related to cardiovascular health and glucose regulation. It interacts with enzymes and cofactors involved in the metabolism of hIAPP and other amyloidogenic proteins . These interactions help modulate metabolic flux and maintain metabolite levels within physiological ranges, contributing to overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Cloridarol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution ensures that Cloridarol reaches its target sites, such as pancreatic β-cells and vascular smooth muscle cells, where it exerts its therapeutic effects.

Subcellular Localization

Cloridarol’s subcellular localization is crucial for its activity and function. It is directed to specific compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization allows Cloridarol to interact with its target biomolecules effectively, ensuring its therapeutic efficacy.

准备方法

合成路线和反应条件: 氯达罗可以从(4-氯苯甲酰基)苯并呋喃合成 . 合成过程涉及以下步骤:

起始原料: (4-氯苯甲酰基)苯并呋喃。

反应条件: 反应通常需要乙醇等溶剂和硼氢化钠等催化剂。

步骤: 用乙醇中的硼氢化钠还原(4-氯苯甲酰基)苯并呋喃,得到氯达罗。

工业生产方法: 虽然氯达罗的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理大量试剂。

化学反应分析

反应类型: 氯达罗会经历几种类型的化学反应,包括:

氧化: 氯达罗可以被氧化形成相应的酮或醛。

还原: 它可以被还原形成醇。

取代: 氯达罗可以发生亲核取代反应,特别是在氯基团上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 氢氧根离子或胺等亲核试剂可用于取代反应。

主要产物:

氧化: 产生酮或醛。

还原: 产生醇。

取代: 产生取代的苯并呋喃衍生物。

相似化合物的比较

氯达罗的独特之处在于它兼具心血管药物和淀粉样蛋白聚集抑制剂的双重功能 . 类似化合物包括:

苯并呋喃衍生物: 这些化合物具有类似的核心结构,并表现出多种生物活性。

多酚类化合物: 以其淀粉样蛋白抑制特性而闻名,多酚类化合物与氯达罗具有类似的芳香环结构.

属性

IUPAC Name |

1-benzofuran-2-yl-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFBRIPYVVGWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863220 | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-72-1, 1290045-29-2 | |

| Record name | Clobenfurol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloridarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloridarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORIDAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLORIDAROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

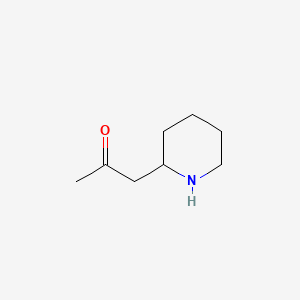

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Cloridarol against human islet amyloid polypeptide (hIAPP) aggregation?

A1: Cloridarol has been shown to inhibit hIAPP aggregation, a key pathological event in Type II diabetes. [] The proposed mechanism involves Cloridarol binding to the C-terminal β-sheet region of hIAPP oligomers. This binding occurs through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. [] By binding to these regions, Cloridarol disrupts the structure of hIAPP, reduces its β-sheet content, and hinders the lateral association pathway crucial for the formation of hIAPP aggregates. [] This effectively reduces the formation of toxic hIAPP fibrils.

Q2: Is there evidence for the efficacy of Cloridarol in protecting against hIAPP-induced cell toxicity?

A2: Yes, in vitro studies have demonstrated that Cloridarol can protect islet β-cells from hIAPP-induced toxicity. MTT and LDH assays showed that Cloridarol treatment led to a 15% increase in cell viability and a 28% decrease in cell apoptosis compared to untreated cells exposed to hIAPP. [] These results suggest that Cloridarol can mitigate the damaging effects of hIAPP on β-cells.

Q3: What are the potential benefits of Cloridarol being both a cardiovascular disease drug and an hIAPP inhibitor?

A3: Cloridarol is unique because it exhibits potential therapeutic benefits for both cardiovascular disease (CVD) and Type II diabetes (T2D). [] This dual action is significant because CVD and T2D often coexist, sharing common risk factors and exacerbating each other's progression. [] Therefore, a single drug like Cloridarol, capable of addressing both conditions, could be highly advantageous for patients with comorbid CVD and T2D.

Q4: What is the historical context of Cloridarol's use as a cardiovascular drug?

A4: Cloridarol, under the name Menacor, was investigated in the 1970s for its therapeutic activity in patients with chronic coronary insufficiency. [] Administered orally at a dose of 750 mg/day for at least 20 days, it demonstrated good to fair therapeutic results in 80% of the patients. [] The drug was reported to have excellent general and gastrointestinal tolerance. []

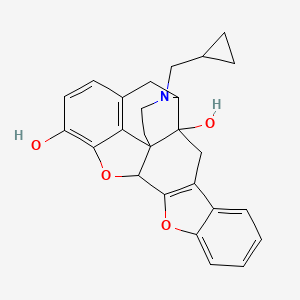

Q5: What are the structural characteristics of Cloridarol?

A5: Cloridarol, also known as 2-benzofuryl-p-chlorophenyl-carbinol or Clobenfurol, consists of a benzofuran moiety connected to a chlorophenyl group through a carbinol bridge. While specific spectroscopic data wasn't provided in the provided research, its structure suggests potential for analysis through techniques like NMR and IR spectroscopy. Further research into its structural characterization could reveal valuable insights into its interactions with biological targets.

Q6: Are there any suggested avenues for future research based on the existing knowledge of Cloridarol?

A6: Yes, the current research on Cloridarol opens several avenues for further exploration. Firstly, detailed investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial. [] Secondly, exploring the structure-activity relationship (SAR) by introducing modifications to the Cloridarol scaffold could lead to the discovery of more potent and selective inhibitors of hIAPP aggregation. [] Lastly, investigating the efficacy and safety profile of Cloridarol in in vivo models of T2D and CVD is essential to translate the promising in vitro findings into potential therapeutic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。